Absence of Known Bioactivity as a Differentiation Factor for CAS 954708-39-5 Versus Bioactive Benzothiazole-Sulfonamide Congeners
Unlike numerous benzothiazole-sulfonamide congeners that have established bioactivity profiles—such as anticonvulsant N-(4-(benzothiazol-2-yl)phenyl)benzenesulfonamides [1] and carbonic anhydrase inhibitory benzothiazole-2-sulfonamides —the target compound CAS 954708-39-5 has no known bioactivity in the curated ChEMBL 20 database [2]. This absence of off-target liability is a differentiating feature for researchers seeking a 'clean' starting scaffold for de novo medicinal chemistry programs, where pre-existing polypharmacology in comparator molecules could confound structure-activity relationship (SAR) interpretation.
| Evidence Dimension | Number of curated bioactivity records in ChEMBL 20 |
|---|---|
| Target Compound Data | 0 known bioactivities |
| Comparator Or Baseline | N-(4-(benzothiazol-2-yl)phenyl)benzenesulfonamide analogs: reported anticonvulsant activity in MES model (ED₅₀ values available for specific analogs) [1]; benzothiazole-2-sulfonamide: Ki ~10⁻⁸ M against carbonic anhydrase |
| Quantified Difference | 0 vs. ≥1 reported bioactivities; qualitative difference in pharmacological annotation status rather than a potency comparison |
| Conditions | ChEMBL 20 database curation; comparator assays include in vivo MES seizure model (mice) and in vitro carbonic anhydrase inhibition |
Why This Matters
The absence of known bioactivity de-risks target identification for SAR-driven optimization, as the compound lacks pre-existing polypharmacology that could confound primary screening campaigns.
- [1] Khokra, S.L.; Arora, K.; Khan, S.A.; Kaushik, P.; Saini, R.; Husain, A. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Iran. J. Pharm. Res. 2019, 18 (1), 1-15. View Source
- [2] ZINC15 Database. Substance ZINC000002636143. Activities based on ChEMBL 20: "There is no known activity for this compound." View Source
